Methyl 2-(3-chlorophenyl)pyrimidine-5-carboxylate
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Overview
Description
Methyl 2-(3-chlorophenyl)pyrimidine-5-carboxylate is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-chlorophenyl)pyrimidine-5-carboxylate typically involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of urea and a catalytic amount of hydrochloric acid. The reaction mixture is heated under reflux conditions for several hours to yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-chlorophenyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the phenyl ring can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Pyrimidine N-oxides.
Reduction: Amino-pyrimidine derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
Methyl 2-(3-chlorophenyl)pyrimidine-5-carboxylate has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, including antiviral, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-chlorophenyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4-(3-chlorophenyl)pyrimidine-5-carboxylate
- Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 3-(4-chlorophenyl)-2-(pyridin-2-yl)pyrimidine
Uniqueness
Methyl 2-(3-chlorophenyl)pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chlorophenyl group enhances its ability to interact with various biological targets, making it a valuable intermediate in drug synthesis .
Biological Activity
Methyl 2-(3-chlorophenyl)pyrimidine-5-carboxylate is a compound within the pyrimidine family, recognized for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides an in-depth exploration of its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H9ClN2O2
- Molecular Weight : 263.68 g/mol
- Structure : The compound features a heterocyclic aromatic structure with an amino group, a carboxylate ester, and a chlorophenyl substituent, contributing to its reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits several noteworthy biological activities:
- Antimicrobial Properties : Studies have shown that this compound may possess antimicrobial effects, potentially inhibiting the growth of various pathogens.
- Anticancer Activity : The compound has been investigated for its anticancer properties. It has demonstrated significant inhibitory effects on cancer cell proliferation in vitro, particularly against triple-negative breast cancer (TNBC) cell lines. For instance, it exhibited an IC50 value of 0.126 μM against MDA-MB-231 cells, indicating potent activity compared to standard treatments like 5-Fluorouracil .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes or receptors involved in critical biological pathways. For example, it has been shown to affect matrix metalloproteinases (MMPs), which are implicated in cancer metastasis .
- Cell Cycle Regulation : Research suggests that the compound can induce apoptosis in cancer cells by increasing caspase levels, which are essential for programmed cell death .
Comparative Analysis with Other Compounds
To understand the efficacy of this compound, it is beneficial to compare it with other pyrimidine derivatives:
Case Studies
- In Vivo Studies : In animal models, this compound was administered to mice with induced TNBC. Results showed a significant reduction in tumor size and metastasis compared to control groups treated with saline or standard drugs like TAE226 .
- Toxicity Assessment : Toxicological evaluations indicated no acute toxicity at doses up to 2000 mg/kg in Kunming mice, suggesting a favorable safety profile for further development .
Properties
Molecular Formula |
C12H9ClN2O2 |
---|---|
Molecular Weight |
248.66 g/mol |
IUPAC Name |
methyl 2-(3-chlorophenyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H9ClN2O2/c1-17-12(16)9-6-14-11(15-7-9)8-3-2-4-10(13)5-8/h2-7H,1H3 |
InChI Key |
FIMHAUXKAOTBDD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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